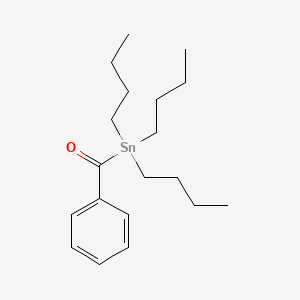

Stannane, benzoyltributyl-

Cat. No. B8567744

M. Wt: 395.2 g/mol

InChI Key: GWUSBDRTINLBPV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07977446B2

Procedure details

This example demonstrates the synthesis and purification of the acylstannane complex Bu3SnC(O)Ph. In a nitrogen-filled glove box, a 250 mL three-neck round bottom flask was charged with diisopropylamine (1.31 g, 13.0 mmol) and 40 mL dry THF. The solution was cooled to about −30° C. and 2.5 M BuLi in hexane (5.2 mL, 13.0 mmol) was added slowly by syringe. The reaction mixture was allowed to warm to room temperature. A dropping funnel containing Bu3SnCH(OH)Ph (5.00 g, 12.6 mmol) dissolved in 20 mL dry THF, a nitrogen inlet, and a glass stopper were attached to the round bottom flask. The apparatus was removed from the glove box. The reaction setup was connected to a nitrogen-filled Schlenk line. The reaction mixture was cooled to about −78° C., and the Bu3SnCH(OH)Ph/THF solution was added dropwise. After the addition, the reaction mixture was allowed to stir for 15-20 min at −78° C., during which time the color changed from yellow to light orange. The glass stopper was then removed, and 1,1′-(azo dicarbonyl)dipiperidine (3.18 g, 12.6 mmol) was quickly added as a solid. The resulting reaction mixture was allowed to stir for 20-30 min at −78° C., during which time the reaction mixture turned dark orange. The reaction mixture was allowed to warm to about 0° C., and stirred for approximately 30 min at that temperature. The reaction was quenched at 0° C. by the addition of approximately 14 mL saturated ammonium chloride; solids formed in the reaction mixture. The reaction mixture was brought into a nitrogen-filled glove-box, filtered, dried (MgSO4), and concentrated to afford an orange oil. Chromatography on silica gel using 95/5 hexane/ethyl acetate as the eluent afforded 1.80 g of Bu3SnC(O)Ph as a yellow-orange oil. 1H NMR(C6D6) δ7.9 (2H, d, Hortho), 7.3 (3H, mult, Hmeta & Hpara), 1.8-0.9 (27H, Bu's); 119Sn NMR (CDCl3) δ 87.4 relative to SnMe4; 13C NMR (CDCl3) δ244.8 (CO), 142.9, 132.8, 128.8, 127.7 (Caromatic), 29.1, 27.3, 13.6, 11.5 (Cbutyl).

[Compound]

Name

acylstannane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Bu3SnCH(OH)Ph

Quantity

5 g

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Sn:19]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[OH:33])([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23].N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>C1COCC1>[Sn:19]([C:32]([C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1)=[O:33])([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27]

|

Inputs

Step One

[Compound]

|

Name

|

acylstannane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1.31 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

Step Four

|

Name

|

Bu3SnCH(OH)Ph

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](CCCC)(CCCC)(CCCC)C(O)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

3.18 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 15-20 min at −78° C., during which time the color

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a nitrogen-filled glove box, a 250 mL three-neck round bottom flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a nitrogen inlet, and a glass stopper were attached to the round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The apparatus was removed from the glove box

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled Schlenk line

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to about −78° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the Bu3SnCH(OH)Ph/THF solution was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The glass stopper was then removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 20-30 min at −78° C., during which time the reaction mixture

|

|

Duration

|

25 (± 5) min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to about 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for approximately 30 min at that temperature

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched at 0° C. by the addition of approximately 14 mL saturated ammonium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solids formed in the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled glove-box

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford an orange oil

|

Outcomes

Product

Details

Reaction Time |

17.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sn](CCCC)(CCCC)(CCCC)C(=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |